molecular formula C5H9BrO B2989079 (1-bromocyclobutyl)methanol CAS No. 30896-87-8

(1-bromocyclobutyl)methanol

Cat. No.: B2989079
CAS No.: 30896-87-8
M. Wt: 165.03
InChI Key: LTQJDTFEKCSGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Bromocyclobutyl)methanol is an organic compound with the molecular formula C5H9BrO and a molecular weight of 165.03 g/mol It features a cyclobutane ring substituted with a bromine atom and a hydroxymethyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-bromocyclobutyl)methanol typically involves the bromination of cyclobutanol. One common method is the reaction of cyclobutanol with hydrobromic acid (HBr) under controlled conditions. The reaction proceeds as follows: [ \text{Cyclobutanol} + \text{HBr} \rightarrow \text{this compound} ]

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (1-Bromocyclobutyl)methanol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form cyclobutanol.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form (1-bromocyclobutyl)formaldehyde or (1-bromocyclobutyl)carboxylic acid.

    Reduction Reactions: The compound can be reduced to form cyclobutylmethanol.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Cyclobutanol.

    Oxidation: (1-Bromocyclobutyl)formaldehyde, (1-Bromocyclobutyl)carboxylic acid.

    Reduction: Cyclobutylmethanol.

Scientific Research Applications

(1-Bromocyclobutyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of brominated compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Cyclobutanol: Lacks the bromine atom, making it less reactive in substitution reactions.

    (1-Chlorocyclobutyl)methanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness: (1-Bromocyclobutyl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the cyclobutane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

(1-bromocyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-5(4-7)2-1-3-5/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQJDTFEKCSGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30896-87-8
Record name (1-bromocyclobutyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.